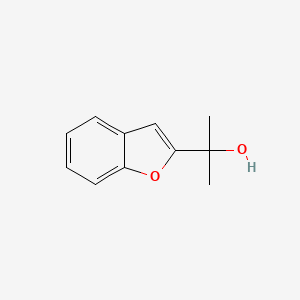

2-(Benzofuran-2-yl)propan-2-ol

Description

Contextualization within the Chemistry of Benzofuran (B130515) Systems

Benzofuran derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and have garnered substantial interest from the scientific community. rsc.orgscienceopen.com These compounds form the core structure of numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. rsc.orgwisdomlib.orgnih.gov The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility has led to the development of various benzofuran-containing therapeutic agents. rsc.org

The chemistry of benzofurans is rich and varied, with extensive research focused on the development of novel synthetic methodologies to construct and functionalize the benzofuran ring system. organic-chemistry.orgnih.govacs.org These methods often involve transition metal-catalyzed reactions, such as those employing palladium, copper, and rhodium, to achieve efficient and selective syntheses. nih.govacs.org The functionalization of the benzofuran core at different positions allows for the fine-tuning of its chemical and biological properties, making it a versatile building block in organic synthesis. nih.gov

Significance of Tertiary Alcohol Functionalities in Synthetic Methodologies

The tertiary alcohol group is a crucial functional group in organic synthesis, serving as a key intermediate for the construction of complex molecular architectures. Its presence allows for a variety of chemical transformations. For instance, tertiary alcohols can undergo dehydration to form alkenes, oxidation under specific conditions, and can be used as precursors for the formation of esters and ethers.

In the context of benzofuran chemistry, the introduction of a tertiary alcohol functionality, as seen in 2-(benzofuran-2-yl)propan-2-ol, provides a strategic point for further molecular elaboration. This functionality can be introduced through various synthetic methods, including the addition of Grignard reagents to ketone precursors. rsc.org The reactivity of the tertiary alcohol can be harnessed to synthesize a diverse array of derivatives with potential applications in materials science and medicinal chemistry. For example, the synthesis of chiral 2,3-dihydrobenzofurans containing a tertiary alcohol has been reported as a key step in the development of new synthetic methodologies. nih.gov

Overview of Research Trajectories for Benzofuran-Derived Alcohols

Research involving benzofuran-derived alcohols is multifaceted, exploring their synthesis, reactivity, and potential applications. A significant area of investigation is the development of efficient and stereoselective methods for their preparation. This includes the use of various catalytic systems to control the regioselectivity and stereochemistry of the reactions. nih.gov

Another important research trajectory focuses on the utility of these alcohols as synthetic intermediates. For example, 2-(benzofuran-2-yl)ethan-1-ol has been used as a starting material for the synthesis of 2-(benzofuran-2-yl)acetic acid, a precursor to various amide derivatives with potential antifungal activity. nih.gov Similarly, the synthesis of propan-2-yl 2-(1-benzofuran-2-yl)quinoline-4-carboxylate and its derivatives highlights the use of benzofuran alcohols in creating more complex heterocyclic systems with potential biological activities. tandfonline.com

Furthermore, studies have explored the biological properties of compounds derived from benzofuran alcohols. For instance, research into the synthesis of various substituted benzofurans is often driven by the quest for new therapeutic agents with anticancer, antibacterial, and antifungal properties. mdpi.com The structural information and reactivity of benzofuran-derived alcohols are crucial for designing and synthesizing new molecules with desired biological functions.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59302-96-4 | fluorochem.co.uksigmaaldrich.combldpharm.com |

| Molecular Formula | C11H12O2 | fluorochem.co.uknih.gov |

| Molecular Weight | 176.21 g/mol | fluorochem.co.uknih.gov |

| IUPAC Name | 2-(1-benzofuran-2-yl)propan-2-ol | fluorochem.co.uksigmaaldrich.com |

| Physical Form | Liquid or semi-solid or Solid or lump | sigmaaldrich.com |

| Purity | 95% - 98% | fluorochem.co.uksigmaaldrich.com |

| InChI Key | BXYFVUSELGSLBD-UHFFFAOYSA-N | fluorochem.co.uksigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYFVUSELGSLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Synthetic Methodologies for 2 Benzofuran 2 Yl Propan 2 Ol**

Strategic Retrosynthesis of the 2-(Benzofuran-2-yl)propan-2-ol Scaffold

A logical retrosynthetic analysis of this compound identifies the precursor molecule, 2-acetylbenzofuran (B162037), as a key intermediate. The carbon-carbon bonds of the propan-2-ol group can be disconnected to reveal 2-acetylbenzofuran and a methyl nucleophile, suggesting a synthetic approach involving the addition of a methyl organometallic reagent to the ketone.

Retrosynthetic Pathway for this compound

This retrosynthetic blueprint provides a clear and efficient roadmap for the laboratory synthesis of the target molecule, starting from readily available commercial reagents.

Direct Synthetic Routes to this compound

The primary direct synthetic routes to this compound commence with the preparation of the key intermediate, 2-acetylbenzofuran. A common and effective method for synthesizing 2-acetylbenzofuran involves the reaction of salicylaldehyde with chloroacetone in the presence of a base, such as potassium carbonate, in a suitable solvent like dry acetone. researchgate.net The mixture is typically refluxed for several hours to ensure the completion of the reaction. researchgate.net

Once 2-acetylbenzofuran is obtained, the crucial step of converting the ketone to the tertiary alcohol is performed. This is most effectively achieved through the nucleophilic addition of a methyl group to the carbonyl carbon.

Nucleophilic Addition to Benzofuran-2-yl Ketones

The addition of organometallic reagents to the carbonyl group of 2-acetylbenzofuran is a cornerstone of its conversion to this compound. Grignard and organolithium reagents are the most frequently employed for this transformation.

Grignard reagents, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI), are excellent nucleophiles for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. The methyl carbanion attacks the electrophilic carbonyl carbon of 2-acetylbenzofuran, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.

Reaction Scheme for Grignard Addition

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| CH₃MgBr | Diethyl ether | 0 to rt | 2-4 | Not Reported |

| CH₃MgI | THF | 0 to rt | 2-4 | Not Reported |

Organolithium reagents, particularly methyllithium (B1224462) (CH₃Li), offer a more reactive alternative to Grignard reagents for the synthesis of this compound. reddit.comreddit.com Due to their increased basicity and reactivity, these reactions are often performed at low temperatures, such as -78 °C, to control the reaction rate and minimize side reactions. The reaction mechanism is analogous to that of the Grignard addition, involving the nucleophilic attack of the methyl anion on the carbonyl carbon, followed by an acidic workup to afford the tertiary alcohol.

Reaction Scheme for Organolithium Addition

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| CH₃Li | Diethyl ether | -78 to rt | 1-3 | Not Reported |

| CH₃Li | THF | -78 to rt | 1-3 | Not Reported |

While Grignard and organolithium reagents are the most common, other organometallic compounds could theoretically be employed for the methylation of 2-acetylbenzofuran. These could include reagents like dimethylzinc (B1204448) or trimethylaluminium. However, these are generally less nucleophilic and may require the use of catalysts or additives to achieve efficient conversion. Detailed research findings for the application of these alternative reagents in the synthesis of this compound are not widely reported.

Catalytic Hydrogenation of Ketone Precursors

Catalytic hydrogenation is a powerful technique for the reduction of carbonyl compounds. However, in the context of synthesizing this compound from 2-acetylbenzofuran, this method is not directly applicable for the formation of the tertiary alcohol. Catalytic hydrogenation of a ketone typically yields a secondary alcohol. To produce the target tertiary alcohol via a reduction-based method, a different precursor would be necessary, which is outside the scope of the direct conversion of 2-acetylbenzofuran.

It is important to note that the benzofuran (B130515) ring itself can be susceptible to hydrogenation under certain conditions, leading to the formation of 2,3-dihydrobenzofuran (B1216630) derivatives. d-nb.info Therefore, if a reduction of a side-chain functionality were to be performed, careful selection of the catalyst and reaction conditions would be crucial to ensure the integrity of the benzofuran ring. Common catalysts for such transformations include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel.

| Catalyst | Pressure (atm) | Solvent | Temperature (°C) | Product |

| Ru@SILP-LA | H₂ | Dodecane | 100 | 2,3-dihydrobenzofuran derivatives |

Note: This table illustrates the hydrogenation of the benzofuran ring, not the synthesis of the target tertiary alcohol.

Palladium-Carbon Catalysis

Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst primarily used for hydrogenation reactions. While it is not employed for the direct synthesis of the tertiary alcohol this compound, it is instrumental in synthetic routes that produce the benzofuran core or modify its substituents. For instance, Pd/C can be used in tandem with a copper co-catalyst in Sonogashira coupling reactions between terminal alkynes and iodophenols, which, upon intramolecular cyclization, yield the benzofuran ring system. nih.gov Furthermore, palladium catalysis is central to the Tsuji-Trost reaction, which can functionalize the benzofuran-2-ylmethyl position, providing a pathway to various 2-substituted benzofurans. unicatt.it In a multi-step synthesis, Pd/C could be used to hydrogenate other reducible functional groups on the aromatic ring or side chains of a benzofuran intermediate before the final construction of the propan-2-ol group.

Other Metal-Catalyzed Reductions

Various other metal catalysts are employed in the synthesis and modification of the benzofuran skeleton, though not for the direct creation of the tertiary alcohol. Ruthenium catalysts, for example, are effective for the C- and O-allyl isomerization and subsequent ring-closing metathesis of substituted 1-allyl-2-allyloxybenzenes to form benzofurans. organic-chemistry.org Ruthenium nanoparticles have also been utilized for the selective hydrogenation of the furan (B31954) ring in benzofurans to produce 2,3-dihydrobenzofurans, which are valuable structural motifs in their own right. Low-valent titanium, generated from titanium trichloride (B1173362) and zinc powder, promotes the reductive deoxygenation and cyclization of ketoesters to furnish benzofurans in what is known as the McMurry reaction. These reduction methodologies are key for creating a variety of benzofuran-based structures that can serve as precursors to more complex molecules like this compound.

Indirect Synthetic Pathways Involving Benzofuran Ring Formation

Indirect pathways, where the benzofuran ring is constructed as a key step, represent the most versatile and widely practiced approaches for synthesizing substituted benzofurans, including precursors to this compound.

Cyclization Reactions from Substituted Phenols or o-Alkynylphenols

The intramolecular cyclization of suitably substituted phenols is a cornerstone of benzofuran synthesis. These methods often involve the formation of the O–C2 bond through the attack of the phenolic oxygen onto an activated side chain. nih.gov

Transition metals are powerful catalysts for the synthesis of benzofurans from precursors like o-alkynylphenols or o-halophenols coupled with alkynes. nih.gov These reactions offer high efficiency and functional group tolerance. Gold and platinum catalysts are particularly effective in activating the alkyne bond in o-alkynylphenols for intramolecular attack by the phenol (B47542) oxygen. nih.gov Dual catalysis systems, such as photoredox/gold, can achieve arylative cyclization of o-alkynylphenols with aryldiazonium salts. acs.org Palladium and copper are frequently used in tandem for Sonogashira coupling followed by cyclization. nih.gov Rhodium(III) has been used to catalyze reactions between salicylaldehydes and ethyl 2-diazo-3-oxopropanoate to yield 3-ethoxycarbonyl benzofurans through a C-H activation/decarbonylation/annulation process. orgsyn.org Iridium(III) catalysts can effect the cyclodehydration of α-aryloxy ketones to produce multisubstituted benzofurans. organic-chemistry.org

| Metal Catalyst | Typical Precursors | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | o-Halophenols and terminal alkynes; o-Alkynylphenols | Sonogashira coupling/cyclization; Reductive cyclization | Widely used, often with a Cu co-catalyst. nih.gov Allows for one-pot syntheses. nih.gov | nih.govnih.gov |

| Copper (Cu) | o-Iodophenols, β-keto esters; o-Alkynylphenols | Domino C-C/C-O bond formation; Oxidative cyclization | Promotes annulation and coupling reactions. organic-chemistry.org Can be used in aerobic conditions. | organic-chemistry.org |

| Gold (Au) | o-Alkynylphenols | Hydroalkoxylation/cyclization | Highly efficient π-acid catalyst for alkyne activation. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Rhodium (Rh) | Salicylaldehydes and diazo compounds | C-H activation/annulation | Enables synthesis of 3-substituted benzofurans. orgsyn.org | orgsyn.org |

| Ruthenium (Ru) | 1-Allyl-2-allyloxybenzenes | Isomerization/ring-closing metathesis | Effective for specific substrate types to build the furan ring. organic-chemistry.org | organic-chemistry.org |

| Iridium (Ir) | α-Aryloxy ketones | Cyclodehydration | Efficient for synthesizing multisubstituted benzofurans. organic-chemistry.org | organic-chemistry.org |

To avoid the cost and potential toxicity of transition metals, several metal-free synthetic routes have been developed. A common strategy involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to mediate the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.orgnih.gov Base-promoted cyclization of o-alkynylphenols provides another metal-free alternative. Strong bases like potassium tert-butoxide can facilitate the intramolecular nucleophilic addition required for ring closure. nih.gov Additionally, Brønsted acids can promote the condensation reaction between phenols and nitrovinyl-substituted indoles to furnish benzofuran derivatives.

Modifications of Pre-existing Benzofuran Skeletons

A highly convergent and practical route to this compound involves the functionalization of a pre-formed benzofuran ring at the C2 position. This position is generally more reactive and easier to functionalize selectively compared to the C3 position. chemrxiv.org The synthesis can be achieved in a two-step sequence starting from commercially available benzofuran or its simple derivatives.

First, an acyl or ester group is introduced at the C2 position. This can be accomplished via Friedel-Crafts acylation of benzofuran with acetyl chloride and a Lewis acid catalyst to yield 2-acetylbenzofuran. nih.gov Alternatively, ethyl benzofuran-2-carboxylate can be synthesized from precursors such as salicylaldehyde and diethyl bromomalonate. prepchem.com

In the second step, the carbonyl group is treated with an excess of a methyl organometallic reagent, typically a Grignard reagent like methylmagnesium bromide (CH₃MgBr). masterorganicchemistry.comlibretexts.org

Reaction of 2-acetylbenzofuran (a ketone) with one equivalent of CH₃MgBr, followed by an acidic workup, yields the tertiary alcohol this compound. masterorganicchemistry.com

Reaction of ethyl benzofuran-2-carboxylate (an ester) requires at least two equivalents of CH₃MgBr. The first equivalent adds to the ester to form a ketone intermediate (2-acetylbenzofuran), which is not isolated. A second equivalent of the Grignard reagent immediately adds to this ketone to form the tertiary alkoxide, which upon protonation gives the final product. masterorganicchemistry.com

| Starting Material | Reagent | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Benzofuran | 1. Acetyl chloride/AlCl₃ 2. CH₃MgBr, then H₃O⁺ | 2-Acetylbenzofuran | This compound | nih.govmasterorganicchemistry.com |

| Ethyl benzofuran-2-carboxylate | 1. ≥2 equiv. CH₃MgBr 2. H₃O⁺ | (Not isolated) | This compound | masterorganicchemistry.com |

Considerations for Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of this compound, a chiral tertiary alcohol, necessitates the use of stereoselective and enantioselective synthetic methods. The precursor for this tertiary alcohol is the prochiral ketone, 2-acetylbenzofuran. The key transformation is the asymmetric addition of a methyl group to the carbonyl carbon of this ketone. Several strategies can be considered for achieving high enantiomeric excess (ee).

One of the most promising approaches is the use of chiral catalysts in conjunction with organometallic reagents. For instance, the enantioselective addition of organozinc reagents, derived in situ from Grignard reagents, to ketones can be catalyzed by chiral phosphoramide (B1221513) ligands. This method has been shown to produce chiral tertiary alcohols with high yields and enantioselectivities. Another viable route is the copper-catalyzed enantioselective 1,2-addition of alkyl Grignard reagents to α,β-unsaturated ketones, a methodology that can be adapted for the synthesis of chiral tertiary alcohols.

Organocatalysis presents another powerful tool for asymmetric synthesis. Chiral organocatalysts, such as proline and its derivatives, can activate substrates in an enantioselective manner. While more commonly applied to reactions like aldol (B89426) and Michael additions, research into organocatalyzed nucleophilic additions to ketones is an active area. The development of a suitable chiral organocatalyst could facilitate the enantioselective methylation of 2-acetylbenzofuran.

Biocatalysis offers a highly selective and environmentally friendly alternative. Enzymes, such as alcohol dehydrogenases (ADHs), are capable of catalyzing the asymmetric reduction of ketones to chiral secondary alcohols with excellent enantioselectivity. While the direct enzymatic synthesis of tertiary alcohols is more challenging, engineered enzymes or screening for novel biocatalysts could yield a viable route. For example, the kinetic resolution of racemic tertiary alcohols using lipases is a known strategy, although this would involve an additional separation step. More direct approaches could involve engineered enzymes capable of catalyzing the enantioselective addition of a nucleophile to a ketone.

| Methodology | Chiral Source | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Chiral Metal Catalysis | Chiral Ligands (e.g., phosphoramides) | Organozinc or Grignard reagents with a metal catalyst (e.g., Cu, Ti, Zn) | High enantioselectivity and catalytic efficiency. | Sensitivity to air and moisture; potential for metal contamination. |

| Organocatalysis | Chiral Organic Molecules (e.g., prolinol ethers) | Methyl nucleophile source. | Metal-free, often milder reaction conditions. | Catalyst loading can be higher; development of a specific catalyst may be required. |

| Biocatalysis | Enzymes (e.g., engineered ADHs, lipases) | Whole cells or isolated enzymes. | High enantioselectivity, mild and environmentally friendly conditions. | Substrate scope of existing enzymes may be limited; enzyme engineering can be resource-intensive. |

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes for fine chemicals and pharmaceuticals. For the synthesis of this compound, several aspects can be considered to enhance its sustainability profile.

Atom Economy and Waste Reduction: Traditional multi-step syntheses often generate significant waste. One-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates can significantly improve atom economy and reduce solvent and energy consumption. For instance, a one-pot synthesis that starts from a substituted phenol and proceeds through the formation of the benzofuran ring followed by the in-situ generation and reaction of the Grignard reagent would be a greener alternative.

Use of Greener Solvents and Reagents: The choice of solvents is a critical factor in the environmental impact of a synthesis. Replacing hazardous volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents is a key goal. Biocatalytic approaches are particularly advantageous in this regard as they are often performed in aqueous media under mild conditions. nih.gov The use of less hazardous reagents, for example, replacing stoichiometric strong bases with catalytic amounts of a milder base, also contributes to a greener process.

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption compared to conventional heating methods. The application of microwave irradiation to the cyclization step in benzofuran synthesis or to the final methylation step could lead to a more energy-efficient process. Visible-light-mediated catalysis is another emerging green technology that can enable novel and more sustainable reaction pathways.

| Aspect | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., THF, toluene). | Water, bio-solvents, or solvent-free conditions. |

| Energy | Conventional heating (oil baths, heating mantles). | Microwave irradiation, visible-light photocatalysis. |

| Reagents | Stoichiometric amounts of strong bases or organometallic reagents. | Catalytic methods (metal, organo-, or biocatalysis). |

| Process | Multi-step with isolation of intermediates. | One-pot or tandem reactions. |

**chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 2 Benzofuran 2 Yl Propan 2 Ol**

Reactivity of the Benzofuran (B130515) Heterocycle in the Presence of the Propanol (B110389) Moiety

While the tertiary alcohol group dictates one facet of the molecule's reactivity, the benzofuran ring system provides a site for electrophilic aromatic substitution.

In the benzofuran ring system, the furan (B31954) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. stackexchange.com Electrophilic attack on unsubstituted benzofuran typically occurs at the C2 or C3 position of the furan ring. echemi.com However, since 2-(benzofuran-2-yl)propan-2-ol is already substituted at the C2 position, electrophilic attack is directed to the benzene ring.

The regiochemical outcome of substitution on the benzene ring is controlled by the directing effects of the fused furan ring, particularly the ring oxygen. The oxygen atom, through its lone pairs, acts as a strong activating group and is ortho, para-directing. In the benzofuran system, this corresponds to positions 7 (ortho) and 5 (para). The C4 and C6 positions are meta to the oxygen and are thus deactivated. The 2-propan-2-ol substituent is a weakly deactivating alkyl group via induction but may exert steric hindrance, potentially disfavoring attack at the nearby C3 and C4 positions. Therefore, electrophilic substitution is expected to occur preferentially at the C5 and C7 positions of the benzene ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-(5-Nitrobenzofuran-2-yl)propan-2-ol and 2-(7-Nitrobenzofuran-2-yl)propan-2-ol |

| Bromination | Br₂ / FeBr₃ or Acetic Acid | 2-(5-Bromobenzofuran-2-yl)propan-2-ol and 2-(7-Bromobenzofuran-2-yl)propan-2-ol |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-(5-Acetylbenzofuran-2-yl)propan-2-ol and 2-(7-Acetylbenzofuran-2-yl)propan-2-ol |

Reactions of the Furan Ring (e.g., hydrogenation, addition reactions)

The furan ring of the benzofuran nucleus in this compound is susceptible to reactions that disrupt its aromaticity, most notably hydrogenation and certain addition reactions.

Hydrogenation:

Catalytic hydrogenation is a primary method for the reduction of the furan ring in benzofuran derivatives, leading to the formation of 2,3-dihydrobenzofurans. This transformation is of significant interest as the resulting dihydrobenzofuran scaffold is a core component of many biologically active molecules. The selective hydrogenation of the furan ring while preserving the benzene ring is a key challenge and is often achieved using specific catalytic systems.

Ruthenium-based catalysts, particularly ruthenium nanoparticles immobilized on various supports, have demonstrated high efficacy and selectivity for the hydrogenation of benzofurans. For instance, ruthenium nanoparticles on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA) can effectively catalyze the hydrogenation of the furan ring under relatively mild conditions. rwth-aachen.deorganic-chemistry.org This approach allows for the preservation of the aromaticity of the benzene ring. rwth-aachen.deorganic-chemistry.org A cascade catalysis approach, utilizing a chiral ruthenium-N-heterocyclic carbene complex followed by an in-situ activated rhodium catalyst, has been developed for the complete and enantioselective hydrogenation of the benzofuran ring system to yield octahydrobenzofurans. nih.gov

The general scheme for the hydrogenation of the furan ring in a benzofuran derivative can be depicted as follows:

Scheme 1: General Hydrogenation of a Benzofuran Derivative

(Note: This is a generalized scheme. R represents the 2-propan-2-ol group in the context of this article.)

| Catalyst System | Product | Selectivity | Reference |

| Ru@SILP-LA | 2,3-Dihydrobenzofuran (B1216630) derivative | High for furan ring reduction | rwth-aachen.deorganic-chemistry.org |

| Chiral Ru-NHC / Rh catalyst | Octahydrobenzofuran derivative | High enantioselectivity | nih.gov |

Addition Reactions:

While less common than hydrogenation, the furan ring can undergo addition reactions, particularly with strong electrophiles. Due to the electron-rich nature of the furan ring, it is susceptible to electrophilic attack, preferentially at the C-2 and C-5 positions. chemicalbook.comquora.com For 2-substituted benzofurans, electrophilic attack would be directed towards the C-3 position. However, such reactions can be complex and may lead to a mixture of products, including ring-opened derivatives, especially under harsh conditions. The reactivity of the furan ring is significantly higher than that of benzene, making selective reactions on the furan portion of the benzofuran system feasible. chemicalbook.com

Reactions at the C-2 Position of the Benzofuran Ring

The C-2 position of the benzofuran ring is a key site for functionalization. In the case of this compound, this position is already substituted. However, understanding the general reactivity at this position provides context for potential synthetic modifications of related precursors or subsequent transformations of the title compound.

Electrophilic substitution reactions on the benzofuran ring typically occur at the C-2 or C-3 position, with the preferred position being influenced by the existing substituents and reaction conditions. pixel-online.net For an unsubstituted benzofuran, the C-2 position is generally favored for electrophilic attack. quora.com

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing various substituents at the C-2 position of benzofurans. nih.govrsc.org These reactions often involve the coupling of a C-2 functionalized benzofuran (e.g., a halide or triflate) with a suitable coupling partner. While the title compound does not have a leaving group at C-2 for direct coupling, such strategies are crucial for the synthesis of its precursors.

Nucleophilic substitution at the C-2 position of a benzofuran ring is less common and typically requires the presence of a good leaving group and often involves a palladium-catalyzed process, such as the Tsuji-Trost reaction of benzofuran-2-ylmethyl acetates with various nucleophiles. unicatt.it

Rearrangement Reactions and Acid- or Base-Catalyzed Transformations

The tertiary alcohol moiety in this compound is prone to acid-catalyzed reactions, most notably dehydration, which can be followed by rearrangement. Base-catalyzed transformations are also plausible, particularly those involving the hydroxyl group or potentially the benzofuran ring under specific conditions.

Acid-Catalyzed Transformations:

Under acidic conditions, the tertiary alcohol can be protonated, leading to the formation of a good leaving group (water). Subsequent elimination of water would generate a tertiary carbocation adjacent to the benzofuran ring. This carbocation can then undergo several transformations:

Dehydration to form an alkene: The carbocation can lose a proton from an adjacent carbon to form 2-(benzofuran-2-yl)prop-1-ene. This is a common outcome for the acid-catalyzed dehydration of tertiary alcohols.

Pinacol-type rearrangement: Although this compound is not a vicinal diol, the formation of a carbocation adjacent to a substituted carbon can sometimes lead to rearrangements analogous to the Pinacol rearrangement, especially if the migrating group can stabilize the resulting positive charge. nrochemistry.commasterorganicchemistry.comwikipedia.org In this case, migration of the benzofuran ring or a methyl group could potentially occur, leading to a rearranged carbonyl compound. The migratory aptitude generally follows the order: aryl > alkyl. wikipedia.org

Scheme 2: Potential Acid-Catalyzed Dehydration and Rearrangement of this compound

(Note: This is a plausible reaction pathway based on general principles of organic chemistry.)

Base-Catalyzed Transformations:

Base-catalyzed reactions of this compound are less straightforward. Strong bases could deprotonate the hydroxyl group to form an alkoxide. This could potentially facilitate intramolecular reactions if a suitable electrophilic site is present. Additionally, strong bases can sometimes promote rearrangements or cyclization reactions in related benzofuran systems. rwth-aachen.de

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic Studies:

The kinetics of the acid-catalyzed dehydration of tertiary alcohols, such as 2-propanol, have been studied and are known to follow mechanisms with strong E1 character. researchgate.net The rate of reaction is typically dependent on the concentration of the acid catalyst and the stability of the intermediate carbocation. The dehydration of this compound would likely follow a similar kinetic profile, with the rate being influenced by the stability of the tertiary carbocation adjacent to the benzofuran ring.

Thermodynamic Studies:

Thermodynamic data for reactions of this compound have not been reported. For the dehydration reaction, the equilibrium would be driven by the formation of a stable alkene and water. The thermodynamic parameters for such a reaction can be estimated using computational methods or by analogy to similar alcohol dehydration reactions. Thermodynamic data for mixtures involving 2-propanol have been reported, which can provide a general understanding of the intermolecular forces at play. mdpi.comresearchgate.net

Catalytic Activation and Transformation of this compound

Various catalytic systems can be employed to activate and transform the benzofuran ring and the tertiary alcohol group in this compound.

Catalytic Hydrogenation:

As discussed in section 3.2.2, catalytic hydrogenation is a key transformation. The choice of catalyst and reaction conditions is crucial for achieving the desired level of saturation (dihydro- or octahydrobenzofuran) and, in the case of chiral catalysts, enantioselectivity. rwth-aachen.deorganic-chemistry.orgnih.gov

| Catalyst | Reaction Type | Product | Reference |

| Ru@SILP-LA | Selective Hydrogenation | 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol | rwth-aachen.deorganic-chemistry.org |

| Chiral Ru-NHC / Rh | Cascade Hydrogenation | 2-(Octahydrobenzofuran-2-yl)propan-2-ol | nih.gov |

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for C-H activation and functionalization of benzofuran rings. organic-chemistry.org While direct C-H activation of the benzofuran ring in this compound is conceivable, the presence of the tertiary alcohol might influence the reaction's regioselectivity and efficiency. Palladium-catalyzed reactions are also pivotal in the synthesis of benzofuran derivatives, which could be precursors to the title compound. nih.govnih.govrsc.orgnih.govresearchgate.net

Other Catalytic Systems:

Other transition metals such as nickel, copper, and gold have also been utilized in the synthesis and transformation of benzofurans. nih.govacs.org These catalysts can promote various reactions, including ring-opening, cyclization, and cross-coupling reactions. acs.org

**advanced Spectroscopic and X Ray Crystallographic Characterization Methodologies**

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netbohrium.commdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of 2-(Benzofuran-2-yl)propan-2-ol would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the tertiary alcohol, broadened due to hydrogen bonding. chegg.com Other key absorptions would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methyl groups (just below 3000 cm⁻¹). The C=C stretching vibrations of the benzofuran (B130515) aromatic system would appear in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the tertiary alcohol would be expected around 1150-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often give strong signals in the Raman spectrum, particularly the C=C stretching modes between 1400 and 1600 cm⁻¹. The symmetric C-H stretching of the methyl groups would also be Raman active. The O-H stretch is typically a weak band in Raman spectroscopy.

The following table summarizes the expected key vibrational frequencies based on known data for benzofurans and tertiary alcohols. researchgate.netacs.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad, strong) | IR |

| Aromatic C-H Stretch | 3000 - 3100 (medium) | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 (medium) | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 (variable) | IR, Raman |

| C-O Stretch (tertiary alcohol) | 1150 - 1200 (strong) | IR |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. nih.govresearchgate.netresearchgate.netnist.govbu.edu For this compound (C₁₁H₁₂O₂), the expected exact mass is approximately 176.0837 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z = 176 would be observed. A prominent fragmentation pathway for tertiary benzylic-type alcohols is the loss of a methyl group to form a stable oxonium ion. Therefore, a significant peak at m/z = 161 ([M-CH₃]⁺) is anticipated. Further fragmentation of the benzofuran ring system could lead to characteristic ions, such as those corresponding to the benzofuranyl cation. nih.govresearchgate.net Another likely fragmentation would be the loss of a water molecule from the molecular ion, although this is sometimes less favorable for tertiary alcohols compared to primary and secondary ones.

| Ion | Proposed Structure | Expected m/z |

| [C₁₁H₁₂O₂]⁺˙ | Molecular Ion | 176 |

| [C₁₀H₉O₂]⁺ | [M - CH₃]⁺ | 161 |

| [C₈H₅O]⁺ | Benzofuranyl cation after side chain cleavage | 117 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Solvatochromism

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzofuran moiety acts as the primary chromophore in this compound. researchgate.netresearchgate.netruc.dkresearchgate.netosti.govfrontiersin.org The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the π → π* transitions within the aromatic system. Typically, benzofuran derivatives exhibit strong absorptions in the range of 240-300 nm. researchgate.net The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent used.

The study of solvatochromism, which is the change in the position of UV-Vis absorption bands with varying solvent polarity, can provide information about the change in the dipole moment of the molecule upon electronic excitation. For benzofuran derivatives, a red shift (bathochromic shift) in the absorption maximum is often observed with increasing solvent polarity.

X-ray Crystallography for Absolute Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govnih.govresearchgate.netmdpi.commdpi.com If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information, including:

Absolute confirmation of the molecular structure: Unambiguously verifying the connectivity of all atoms.

Precise bond lengths and angles: Providing detailed geometric parameters.

Conformation of the molecule in the solid state: Revealing the torsion angles and the relative orientation of the benzofuran ring and the propan-2-ol substituent.

Intermolecular interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and the oxygen atom of the benzofuran ring or the hydroxyl group of another molecule) and π-π stacking interactions between the aromatic rings, which dictate the crystal packing. nih.gov

While a crystal structure for the title compound is not publicly available, analysis of related structures suggests that hydrogen bonding involving the tertiary alcohol would be a dominant feature in its crystal lattice. nih.gov

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be governed by a combination of hydrogen bonding and π-π stacking interactions, similar to what is observed in other aromatic alcohols. The tertiary alcohol group is a potent hydrogen bond donor and acceptor. It is anticipated that the hydroxyl groups will form intermolecular O-H···O hydrogen bonds, creating supramolecular synthons that are common in the crystal structures of alcohols. These interactions are fundamental in directing the primary assembly of the molecules in the crystal lattice.

In addition to hydrogen bonding, the aromatic benzofuran ring system is capable of engaging in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, would further stabilize the crystal packing. The relative orientation of the benzofuran rings in the crystal lattice will determine the nature and strength of these π-π interactions, which can range from face-to-face to edge-to-face arrangements. The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-π stacking interactions will ultimately define the three-dimensional architecture of the crystal.

A summary of the expected intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | O-H | O (hydroxyl) | Primary structural motif, formation of chains or cyclic assemblies. |

| π-π Stacking | Benzofuran Ring | Benzofuran Ring | Stabilization of the crystal lattice through aromatic interactions. |

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state will be dictated by the need to minimize steric hindrance while maximizing favorable intermolecular interactions. The molecule possesses rotational freedom around the single bond connecting the propan-2-ol moiety to the benzofuran ring. The specific torsion angle adopted in the crystal will be a compromise between the steric bulk of the methyl groups and the benzofuran ring, and the optimal geometry for hydrogen bonding and π-π stacking.

Computational modeling and comparison with the crystal structures of analogous compounds suggest that the conformation will likely be staggered to alleviate steric strain between the substituents on the propan-2-ol group and the aromatic ring. The precise dihedral angle will be influenced by the local packing environment within the crystal. Conformational analysis is crucial for understanding how the molecule's shape influences its packing and, consequently, its physical properties.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for the purification and purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most pertinent techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed to separate it from starting materials, byproducts, and solvents. The mass spectrum of a tertiary alcohol like this compound is expected to show a weak or absent molecular ion peak due to the facile loss of a water molecule or a methyl group from the tertiary benzylic position. whitman.eduwhitman.edu The fragmentation pattern would likely be dominated by the stable benzofuranyl cation or related fragment ions. This characteristic fragmentation provides a fingerprint for the compound, allowing for its unambiguous identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. helixchrom.com For the purity assessment of this compound, a reversed-phase HPLC method would be most suitable. helixchrom.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the aromatic benzofuran ring allows for sensitive detection using a UV detector. The retention time and peak purity can be used to assess the identity and purity of the compound. A typical HPLC method for aromatic alcohols would involve a gradient elution to ensure good resolution of the main compound from any impurities. nih.govmolnar-institute.com

A summary of the applicable chromatographic techniques is provided in the table below.

| Technique | Principle of Separation | Detection Method | Application |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. | Mass Spectrometry | Identification based on retention time and mass fragmentation pattern; purity assessment. |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | UV-Vis Spectroscopy | Quantification and purity assessment based on retention time and peak area. |

**computational and Theoretical Chemistry Studies of 2 Benzofuran 2 Yl Propan 2 Ol**

Electronic Structure and Molecular Geometry Optimization Using Quantum Chemical Methods

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely favored for its balance of computational cost and accuracy, making it a standard tool for studying molecules the size of 2-(Benzofuran-2-yl)propan-2-ol.

The choice of a functional and a basis set is critical for obtaining reliable results. For benzofuran (B130515) and its derivatives, the hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee–Yang–Parr correlation functional, has been shown to yield accurate results that align well with experimental data. jetir.orgresearchgate.net

The basis set determines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311+G(d,p), are commonly employed. jetir.orgaip.org The "6-311" indicates a triple-zeta valence basis set, the "+G" adds diffuse functions to better describe anions and weak interactions, and "(d,p)" adds polarization functions to allow for more flexibility in orbital shapes. For the geometry optimization of this compound, the DFT/B3LYP/6-311+G(d,p) level of theory would provide a robust and accurate description of its structural parameters. aip.orgresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Benzofuran Derivative Core (Calculated at B3LYP Level) This table is an example based on typical values for the benzofuran ring system and does not represent specific calculated data for this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.365 | C1-O-C7 | 106.5 |

| O-C1 | 1.398 | O-C1-C2 | 110.8 |

| C2-C3 | 1.441 | C1-C2-C3 | 106.2 |

| C3-C4 | 1.401 | C2-C3-C4 | 133.5 |

| C4-C5 | 1.382 | C3-C4-C5 | 117.9 |

Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than DFT for certain properties by more explicitly accounting for electron correlation. However, their computational cost is significantly higher, limiting their application to smaller molecules or for single-point energy calculations on DFT-optimized geometries to refine energy values. For a molecule like this compound, ab initio methods could be used to benchmark the accuracy of DFT results for key energetic or structural features. Studies on related furan (B31954) derivatives have employed these methods to elucidate reaction mechanisms. acs.org

Conformational Landscape Analysis and Potential Energy Surfaces

The propan-2-ol substituent attached to the benzofuran ring introduces rotational freedom, leading to different possible conformations (rotamers). A conformational landscape analysis is necessary to identify the most stable conformers and the energy barriers between them.

This analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds (e.g., the C-C bond connecting the ring to the side chain) and calculating the energy at each step. This generates a potential energy surface (PES) where the minima correspond to stable conformers. Molecular mechanics methods with force fields like MMFFs can be used for an initial, rapid scan of the conformational space, followed by higher-level DFT calculations to refine the energies of the identified low-energy conformers. nih.gov

Prediction and Simulation of Spectroscopic Parameters

Computational methods are invaluable for interpreting and predicting spectroscopic data. After geometry optimization, calculations can be performed to simulate various spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). semanticscholar.org Comparing these theoretical shifts with experimental data can help confirm the structure and identify the correct conformers in solution. researchgate.netrsc.org

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.netresearchgate.net While calculated frequencies often have a systematic overestimation, they can be corrected using a scaling factor to achieve excellent agreement with experimental spectra, aiding in the assignment of vibrational modes.

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net These calculations help understand the electronic transitions occurring within the molecule, often involving π → π* transitions within the benzofuran system.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Benzofuran Derivative This table illustrates the typical correlation between calculated and experimental values and is not actual data for this compound.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR Shift (C2) | 156.5 ppm | 155.8 ppm |

| ¹H NMR Shift (H3) | 6.85 ppm | 6.79 ppm |

| IR Frequency (C=C stretch) | 1615 cm⁻¹ | 1605 cm⁻¹ |

| UV-Vis λ_max | 285 nm | 282 nm |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. jetir.org For benzofuran derivatives, the HOMO is typically distributed over the fused ring system, indicating it is the primary site for electron donation (nucleophilicity). The LUMO is also usually located over the aromatic system and represents the region most likely to accept electrons (electrophilicity).

Chemical Hardness/Softness: From the HOMO and LUMO energies, global reactivity descriptors can be calculated. Chemical hardness (η) is a measure of resistance to change in electron distribution, while its inverse, softness (S), indicates reactivity. These are calculated as:

η ≈ (E_LUMO - E_HOMO) / 2

S = 1 / η

Studies on various benzofuran derivatives have used FMO analysis to understand their reactivity and electronic transport properties. researchgate.netresearchgate.netresearchgate.net

Table 3: Illustrative Frontier Molecular Orbital Properties for a Benzofuran System This table provides an example of typical FMO data and does not represent specific calculated values for this compound.

| Parameter | Calculated Value (eV) |

|---|---|

| E_HOMO | -6.25 |

| E_LUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

| Chemical Hardness (η) | 2.575 |

| Chemical Softness (S) | 0.388 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for predicting reactivity sites. jetir.org

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. In this compound, the hydrogen atom of the hydroxyl group would be a prominent positive site.

Green Regions: Represent areas of neutral potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atoms of the furan ring and the hydroxyl group, identifying them as key sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydroxyl proton would appear as a region of strong positive potential (blue). researchgate.netresearchgate.net

Theoretical Intermolecular Interaction Studies (e.g., Hydrogen Bonding Strength, π-π Interactions)

The structure of this compound, featuring a hydroxyl group and an aromatic benzofuran system, facilitates a variety of non-covalent interactions that govern its physical properties and molecular recognition behavior.

Hydrogen Bonding: The tertiary alcohol group (-OH) is a primary site for hydrogen bonding. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. Computational studies on similar molecules, such as 2-propanol, have detailed the formation of supramolecular clusters through hydrogen bonding. osti.govresearchgate.net The strength and geometry of these bonds in this compound can be modeled to predict its association behavior in different media. The presence of the bulky benzofuran moiety may sterically influence the formation of extensive hydrogen-bonded networks compared to simpler alcohols.

π-π Interactions: The planar, electron-rich benzofuran ring system is capable of engaging in π-π stacking interactions. These interactions are crucial for the molecular packing in the solid state and for interactions with other aromatic systems. mdpi.com Studies on related benzofuran structures have identified parallel-displaced π-π stacking as a significant stabilizing force. mdpi.comnih.gov For instance, investigations into a benzofuran–formaldehyde complex revealed that π→π* interactions are the main stabilizing contribution, with an interaction energy of -16.1 kJ mol⁻¹. nih.gov In the crystal structure of a different benzofuran derivative, π–π interactions were observed between the benzofuran and triazole rings with a centroid-to-centroid distance of 3.679 Å. mdpi.com

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding (Donor) | -OH group | Strong directional interaction, influences solubility and boiling point. |

| Hydrogen Bonding (Acceptor) | -OH group | Allows for the formation of hydrogen-bonded networks. |

| π-π Stacking | Benzofuran ring system | Stabilizes crystal packing and interactions with other aromatic molecules. |

| C-H···π Interactions | Aromatic C-H bonds and Benzofuran π-system | Contributes to the stability of supramolecular structures. |

| C-H···O Interactions | Aromatic C-H bonds and Hydroxyl Oxygen | Weak electrostatic interactions that fine-tune molecular packing. |

Reaction Mechanism Elucidation via Transition State Modeling and Reaction Pathway Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, these methods can predict its reactivity and the formation of potential products under various conditions.

For example, theoretical studies on a related compound, (-)-1-(benzofuran-2-yl)-2-propylaminopentane, demonstrated its efficacy as a hydroxyl radical scavenger. nih.gov Using molecular orbital theory, researchers found that multiple sites on the benzofuran ring could readily trap a radical, with activation energies around 10 kcal/mol. nih.gov Such an approach could be applied to this compound to evaluate its antioxidant potential by modeling its reaction with free radicals.

Furthermore, density functional theory (DFT) calculations have been used to verify the reaction mechanisms for the synthesis of other benzofuran derivatives. By modeling possible intermediates and their corresponding transition states, researchers can confirm the most plausible reaction pathways. researchgate.net Potential reactions involving this compound, such as dehydration to form an alkene or substitution at the aromatic ring, could be modeled. This analysis would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Analysis: Confirming the nature of stationary points (minima or transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to ensure the correct connection.

These calculations would provide quantitative data on reaction barriers and thermodynamics, offering a detailed understanding of the molecule's chemical behavior.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials, which exhibit unique responses to intense light, are critical for applications in telecommunications, optical computing, and laser technology. ipme.ru Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Benzofuran derivatives are considered promising candidates for NLO applications due to their π-conjugated systems, which facilitate electron density redistribution under an external electric field. nih.gov

The key NLO properties that can be calculated for this compound include:

Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation. ipme.ru

Second-Order Hyperpolarizability (γ): Related to third-order NLO effects.

Studies on 2-phenylbenzofuran (B156813) derivatives have shown that their first-order hyperpolarizability (β) values can be significant, indicating remarkable NLO properties. The magnitude of these properties is highly dependent on the molecular structure, including the presence of electron-donating and electron-withdrawing groups attached to the π-system. While this compound lacks strong donor-acceptor groups, its inherent asymmetry and conjugated core suggest it may possess modest NLO activity. Computational analysis would provide precise theoretical values for these properties.

| NLO Property | Symbol | Significance | Example Calculated Value (Related Benzofurans) |

|---|---|---|---|

| Polarizability | α | Describes linear optical response. | N/A |

| First-Order Hyperpolarizability | β | Indicates potential for second-order NLO applications (e.g., frequency doubling). | 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu for various 2-phenylbenzofuran derivatives. |

| Second-Order Hyperpolarizability | γ | Indicates potential for third-order NLO applications. | Up to 840.1 × 10⁻³⁶ esu for some linear carbazole/borole derivatives. ku.ac.aespringerprofessional.de |

Note: The example values are for structurally related compounds and serve as a reference for the potential range of NLO properties in this class of molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative structure-property relationship (QSPR) and the closely related quantitative structure-activity relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemicals based on their molecular structure. meilerlab.orgnih.gov These models establish a mathematical correlation between a set of molecular descriptors and an observed property.

For benzofuran derivatives, QSAR/QSPR studies have been successfully applied to predict various activities, including antioxidant capacity and enzyme inhibition. researchgate.netnih.govnih.gov The development of a QSPR model for compounds like this compound involves several steps:

Data Set Compilation: Gathering experimental data for a series of related compounds.

Descriptor Calculation: Computing a large number of molecular descriptors that encode structural, electronic, and physicochemical information.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to create a predictive equation. researchgate.net

Validation: Rigorously testing the model's predictive power and robustness.

Commonly used descriptors in studies of benzofuran derivatives include electronic properties (such as HOMO and LUMO energies), physical properties (molar weight, surface area), and partitioning coefficients (logP). researchgate.net A QSPR model could be developed to predict properties of this compound such as its solubility, boiling point, or retention time in chromatography, providing valuable estimates without the need for direct experimentation.

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Electron-donating/accepting ability, reactivity. |

| Topological | Molecular connectivity indices | Size, shape, and degree of branching. |

| Physicochemical | Molar weight, Surface area, logP (Octanol-water partition coefficient) | Molecular size, polarity, and lipophilicity. |

| Thermodynamic | Hydration energy | Interaction with solvent. |

Derivatization and Advanced Functionalization Strategies of 2 Benzofuran 2 Yl Propan 2 Ol

The structural framework of 2-(benzofuran-2-yl)propan-2-ol, featuring a reactive tertiary alcohol and an electron-rich benzofuran (B130515) ring system, presents a versatile platform for a multitude of chemical transformations. These modifications are pivotal for developing novel compounds with tailored properties for applications in medicinal chemistry, materials science, and as complex chemical building blocks. Advanced functionalization strategies focus on exploiting the reactivity of both the hydroxyl group and the heterocyclic core to generate a diverse library of derivatives.

**emerging Research Frontiers and Advanced Chemical Applications**

Role as a Versatile Building Block in Complex Organic Synthesis

The benzofuran (B130515) scaffold is a cornerstone in the synthesis of complex organic molecules, particularly those with pharmacological relevance. nih.govscienceopen.com 2-(Benzofuran-2-yl)propan-2-ol serves as a valuable building block, offering multiple reaction sites for diversification. The benzofuran ring can undergo functionalization, such as C-H arylation at the C3 position, to introduce a wide range of substituents. nih.gov Furthermore, the 2-position of the benzofuran is a common attachment point for various side chains in natural products and drugs. mdpi.comrsc.org

The tertiary propan-2-ol group on the scaffold provides a key functional handle. It can be targeted for dehydration reactions to yield the corresponding isopropenyl-benzofuran, a reactive monomer or intermediate. Alternatively, the hydroxyl group can be used for etherification or esterification to attach other molecular fragments. This versatility allows for its incorporation into larger, more complex structures, including pharmacologically active agents and natural product analogues. rsc.orgmdpi.com The synthesis of chiral benzofurans is particularly important, and methods are being developed to produce such compounds with high optical purity, often starting from functionalized precursors. organic-chemistry.org

Table 1: Selected Synthetic Methodologies for Benzofuran Core Construction

| Synthesis Strategy | Key Reactants | Catalyst/Reagent | Description |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | o-Hydroxyarylalkynes | Palladium salts (e.g., Pd(OAc)₂) | Involves the intramolecular cyclization of an alkyne onto a phenolic oxygen, a common route to 2-substituted benzofurans. rsc.orgorganic-chemistry.org |

| Acid-Catalyzed Cyclization | 2-Hydroxybenzyl alcohols and furans | Acid (e.g., HCl) | A domino reaction where a salicyl alcohol reacts with a furan (B31954) to form the benzofuran ring system. urfu.rumdpi.com |

| Microwave-Assisted Synthesis | Carboxylic acids and phosphonium (B103445) salts | 2,4,6-trichloro-1,3,5-triazine (TCT) | An efficient method that allows for rapid synthesis of 2-substituted benzofurans from readily available starting materials. organic-chemistry.orgnih.gov |

| Sonogashira Coupling/Cyclization | o-Iodophenols and terminal acetylenes | Pd/Cu catalysts | A tandem reaction that first couples the phenol (B47542) and alkyne, followed by an intramolecular cyclization to form the benzofuran ring. researchgate.net |

This table is interactive and can be sorted by column.

Applications in Materials Science (e.g., Photoactive Materials, Sensors)

The benzofuran moiety is a key component in the design of advanced materials due to its aromatic and heterocyclic nature, which imparts useful electronic and photophysical properties. urfu.ru Benzofuran derivatives are being investigated for their potential in creating photoactive materials, where the extended π-system of the scaffold can be harnessed for applications in organic electronics. While direct research on this compound in this area is nascent, its structure is analogous to building blocks used in the synthesis of organic semiconductors and dyes. semanticscholar.org The propan-2-ol group could be converted into a polymerizable isopropenyl group, allowing for its incorporation as a monomer into photoactive polymers.

In the field of chemical sensors, the benzofuran scaffold offers a platform for creating selective and sensitive detection systems. mdpi.com The heterocyclic ring can be functionalized with specific binding sites or chromophores that change their optical properties upon interaction with an analyte. The development of fiber optic chemical sensors, for instance, often relies on materials whose absorption or fluorescence characteristics are modulated by the target molecule. mdpi.com The benzofuran-propanol scaffold could be functionalized and immobilized onto a solid support or integrated into a polymer matrix to serve as the active sensing element.

Development as a Precursor for Advanced Organic Reagents and Catalysts

The structural features of this compound make it a suitable precursor for the development of specialized organic reagents and ligands for catalysis. The benzofuran nucleus can be elaborated with coordinating groups (e.g., phosphines, amines) to create bidentate or polydentate ligands capable of chelating to transition metals. Such metal complexes are at the heart of modern catalytic processes, including cross-coupling reactions and asymmetric synthesis.

The tertiary alcohol functionality adds another dimension for creating novel reagents. For example, dehydration to 2-(benzofuran-2-yl)propene provides a Michael acceptor or a diene component for cycloaddition reactions. The hydroxyl group itself can direct metallation at adjacent positions on the benzofuran ring, enabling regioselective functionalization to build more complex catalytic structures.

Integration into Green Chemistry Processes and Methodologies

Green chemistry principles, which focus on designing chemical processes that reduce or eliminate hazardous substances, are increasingly important in organic synthesis. researchgate.net The synthesis and application of benzofuran derivatives are being adapted to align with these principles. Research on the closely related compound, (S)-1-(benzofuran-2-yl)ethanol, has demonstrated the successful use of whole-cell biocatalysts for its enantiopure production. nih.govresearchgate.net This biocatalytic reduction of the corresponding ketone proceeds in an aqueous medium under mild conditions, achieving high yield and excellent enantiomeric excess, showcasing a sustainable alternative to traditional chemical reductants. nih.govresearchgate.net

These methodologies can be extended to the synthesis of this compound and its derivatives. The use of green solvents, catalysts, and energy-efficient reaction conditions, such as microwave or ultrasound assistance, represents a key area of development. nih.gov For instance, microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in the preparation of benzofuran-based compounds. nih.gov

Table 2: Green Chemistry Principles in Benzofuran Synthesis

| Principle | Application in Benzofuran Synthesis | Example |

|---|---|---|

| Biocatalysis | Asymmetric reduction of ketones to produce chiral benzofuran alcohols. | Use of Lactobacillus paracasei for the synthesis of (S)-1-(benzofuran-2-yl)ethanol. nih.gov |

| Use of Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with water, ethanol, or deep eutectic solvents. | Willgerodt–Kindler reaction performed in a K₂CO₃/glycerol deep eutectic solvent system. nih.gov |

| Energy Efficiency | Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of benzofuran-2-yl methanones. nih.gov |

| Atom Economy | Designing reactions, such as domino or tandem cyclizations, that incorporate most of the atoms from the reactants into the final product. | Tandem Sonogashira coupling and cyclization to build the benzofuran core. researchgate.net |

This table is interactive and can be sorted by column.

Future Directions in Interdisciplinary Chemical Research Utilizing the Benzofuran-Propanol Scaffold

The future of research involving the this compound scaffold is poised for significant interdisciplinary expansion. A primary direction will be its continued exploitation as a versatile building block in medicinal chemistry to generate libraries of complex molecules for high-throughput screening against various diseases, including cancer and microbial infections. nih.govnih.gov

In materials science, the focus will be on synthesizing novel polymers and small molecules derived from this scaffold for applications in organic light-emitting diodes (OLEDs), photovoltaics, and advanced sensors. The unique combination of the benzofuran core and the functionalizable propanol (B110389) side chain allows for fine-tuning of electronic and physical properties. Further research into the development of new catalysts and reagents based on this structure will impact the broader field of organic synthesis, potentially leading to new, more efficient chemical transformations. Finally, the continued integration of green chemistry principles will ensure that the synthesis and application of these advanced materials and molecules are performed in an environmentally sustainable manner, reducing waste and improving safety. researchgate.net

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(benzofuran-2-yl)propan-2-ol with high yield and purity?

A catalytic approach using Pd(PPh₃)₄ in methanol at 70°C for 5 hours has been reported for analogous benzofuran derivatives. This method leverages palladium catalysis for coupling reactions, achieving moderate to high yields. Reaction parameters (temperature, solvent, catalyst loading) should be optimized via Design of Experiments (DoE) to maximize efficiency . For comparison, traditional methods may involve Friedel-Crafts alkylation or hydroxylation of pre-functionalized benzofuran precursors, but these often require harsh conditions.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- ¹H/¹³C NMR : The tertiary alcohol proton (OH) at the propan-2-ol group is typically absent in D₂O-exchanged spectra. Aromatic protons on the benzofuran ring appear as distinct doublets (J ≈ 2–3 Hz) due to coupling with adjacent substituents.

- IR : A broad O–H stretch (~3400 cm⁻¹) and C–O stretch (~1200 cm⁻¹) confirm the alcohol moiety. Benzofuran C=C vibrations appear near 1600 cm⁻¹.

- MS : Molecular ion peaks at m/z ~190 (C₁₁H₁₀O₂) and fragmentation patterns (loss of H₂O, benzofuran ring cleavage) are diagnostic .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

Discrepancies in reported pharmacological activities (e.g., antifungal vs. lack of efficacy) may arise from:

- Purity variations : Impurities from synthesis (e.g., unreacted benzofuran precursors) can skew bioassay results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .

- Assay conditions : Test cytotoxicity across multiple cell lines (e.g., HEK293, HeLa) and adjust concentrations (IC₅₀ vs. IC₉₀). Include positive controls (e.g., fluconazole for antifungal assays) .

- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to determine if rapid metabolism reduces efficacy .

Q. What strategies enhance the stability of this compound under physiological conditions?

- pH adjustment : The compound is prone to dehydration in acidic conditions. Buffering to pH 7–8 (phosphate buffer) minimizes degradation.

- Encapsulation : Nanoformulation (e.g., liposomes, PLGA nanoparticles) improves half-life in serum. Encapsulation efficiency (>80%) can be measured via dynamic light scattering (DLS) .

- Derivatization : Acetylation of the hydroxyl group (using acetic anhydride/pyridine) produces a more stable prodrug, which can be hydrolyzed in vivo .

Methodological Considerations

Q. How can green chemistry principles be applied to synthesize this compound?

- Solvent selection : Replace methanol with cyclopentyl methyl ether (CPME), a greener solvent, in Pd-catalyzed reactions.

- Energy efficiency : Use ultrasound (40 kHz, 300 W) or microwave irradiation (100°C, 150 W) to reduce reaction time from hours to minutes .

- Catalyst recycling : Immobilize Pd(PPh₃)₄ on silica gel to enable reuse for ≥5 cycles without significant loss in yield .

Q. What analytical methods are critical for characterizing degradation products of this compound?

- LC-MS/MS : Identify dehydration products (e.g., 2-(benzofuran-2-yl)propene) via reverse-phase chromatography and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures of degradation byproducts to confirm stereochemical changes (e.g., P2₁/c space group for dehydrated forms) .

- TGA/DSC : Monitor thermal degradation (onset ~180°C) under nitrogen atmosphere to predict shelf-life .

Critical Research Gaps

- Mechanistic studies : The compound’s antifungal mode of action (ergosterol inhibition vs. cytochrome P450 disruption) remains unverified. Use transcriptomic profiling (RNA-seq) to identify target pathways .

- In vivo pharmacokinetics : No data exist on oral bioavailability or blood-brain barrier penetration. Conduct rodent studies with LC-MS quantification of plasma levels .